molecular formula C5H7NO5 B1607442 N-Formyliminodiacetic acid CAS No. 71449-79-1

N-Formyliminodiacetic acid

Cat. No.: B1607442
CAS No.: 71449-79-1
M. Wt: 161.11 g/mol
InChI Key: XQFGONUUVRQZKA-UHFFFAOYSA-N
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Description

Contextualization within Environmental Organic Chemistry

In the field of environmental organic chemistry, which studies the fate of organic compounds in the environment, FIDA is recognized as a degradation product. scribd.com Its detection in environmental samples provides evidence of the transformation of anthropogenic (human-made) substances. The study of such transformation products is critical for building a complete picture of how pollutants behave and persist, as intermediates can sometimes have their own environmental implications. nih.govresearchgate.net The presence of FIDA can signal the ongoing breakdown of larger chelating agents, which are used in numerous industrial processes and consumer products. tandfonline.com

Origins and Significance as a Transformation Product

FIDA primarily originates from the environmental alteration of two major aminopolycarboxylic acid chelating agents: Nitrilotriacetic acid (NTA) and, through a more complex pathway, Ethylenediaminetetraacetic acid (EDTA).

Formation from Nitrilotriacetic Acid (NTA): Research has demonstrated that FIDA can be produced in high yield from the reaction of NTA with chlorine-containing solutions, such as those used in water treatment processes. nih.govresearchgate.net NTA has been used as a builder in detergents, and its reaction to form FIDA is a key transformation pathway in chlorinated waters. nih.govwikigenes.org

Formation from Ethylenediaminetetraacetic Acid (EDTA): EDTA is a ubiquitous chelating agent used in industries ranging from agriculture to cleaning products to prevent the negative effects of metal ions. tandfonline.comchemsrc.com The environmental degradation of EDTA is a multi-step process that can occur through mechanisms like photodegradation (breakdown by light) or oxidation. researchgate.net These processes break EDTA down into smaller molecules, including iminodiacetic acid (IDA) and NTA, which can then be further transformed into FIDA. researchgate.netwikipedia.org Therefore, FIDA is considered a downstream product in the complex degradation cascade of EDTA, one of the most persistent organic pollutants in surface waters.

Structural Framework and Functional Group Analysis

The chemical structure of N-Formyliminodiacetic acid dictates its properties and reactivity. Its name reveals its constituent parts: an N-formyl group attached to an iminodiacetic acid backbone. The key functional groups determine its chemical behavior, such as its acidity and potential for further reactions.

PropertyData
Chemical Formula C₅H₇NO₅
Molar Mass 161.11 g/mol
CAS Number 71449-79-1
Density 1.535 g/cm³

Chemical properties of this compound. Data sourced from ontosight.ai.

The molecule's functionality is derived from the following groups:

Functional GroupFormula/StructureSignificance
Carboxylic Acid -COOHThe two carboxylic acid groups make FIDA an acidic compound.
Amide (Formamide) -N-CHOThe formyl group attached to the nitrogen atom forms a specific type of amide.
Tertiary Amine R₃NThe central nitrogen atom is bonded to three carbon atoms.

Analysis of functional groups present in the this compound molecule.

Overview of Current Research Trajectories

Current scientific research involving this compound is primarily focused on its role within environmental science. Key areas of investigation include:

Analytical Method Development: A significant portion of research is dedicated to developing and refining analytical techniques to detect and quantify FIDA and other degradation products in complex environmental matrices like river water and industrial effluent. This is crucial for monitoring the efficacy of water treatment processes and understanding pollutant fate.

Formation and Degradation Pathway Elucidation: Scientists continue to study the precise conditions under which FIDA is formed from precursors like NTA and EDTA. This includes investigating the role of disinfectants (e.g., chlorine), pH levels, and advanced oxidation processes in its formation. researchgate.net Further research also aims to understand the subsequent breakdown of FIDA in the environment, to determine if it is a persistent intermediate or readily mineralized.

Environmental Occurrence and Monitoring: Studies focus on screening for FIDA in various water sources to assess the extent of contamination by its parent compounds. researchgate.net Its presence serves as an important proxy for the degradation of NTA and EDTA, which are challenging to measure directly at low environmental concentrations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

71449-79-1

Molecular Formula

C5H7NO5

Molecular Weight

161.11 g/mol

IUPAC Name

2-[carboxymethyl(formyl)amino]acetic acid

InChI

InChI=1S/C5H7NO5/c7-3-6(1-4(8)9)2-5(10)11/h3H,1-2H2,(H,8,9)(H,10,11)

InChI Key

XQFGONUUVRQZKA-UHFFFAOYSA-N

SMILES

C(C(=O)O)N(CC(=O)O)C=O

Canonical SMILES

C(C(=O)O)N(CC(=O)O)C=O

Other CAS No.

71449-79-1

sequence

G

Synonyms

N-formyliminodiacetic acid

Origin of Product

United States

Synthetic Methodologies and Formation Mechanisms of N Formyliminodiacetic Acid

Formation from Nitrilotriacetic Acid (NTA) Precursors

The most prominently documented pathway to N-Formyliminodiacetic acid is through the degradation of Nitrilotriacetic acid (NTA), a common chelating agent.

Chlorination Reactions and By-Product Formation

The reaction of Nitrilotriacetic acid (NTA) with chlorine-containing solutions, such as those used in water treatment processes, is a significant source of this compound. Research has shown that this reaction can produce this compound in high yields. scispace.comwikipedia.orgnih.gov This transformation is a critical consideration in assessing the environmental fate of NTA, particularly in chlorinated water systems. The process involves the oxidative cleavage of a C-N bond within the NTA molecule. While NTA is a tertiary amine, its reaction with chlorine can lead to the formation of this N-formylated secondary amine derivative. scispace.com

The reaction of NTA with hypochlorite (B82951) is known to cause its decomposition. vdoc.pub The formation of this compound as a major product of NTA chlorination highlights a potential environmental transformation pathway for NTA. scispace.comwikipedia.org

Role of Oxidative Processes in Environmental Transformation

Beyond direct chlorination, other oxidative processes can lead to the transformation of NTA and related compounds, potentially forming N-formylated derivatives. While the primary products of general oxidative degradation of NTA are often identified as iminodiacetic acid (IDA) and glycine, the formation of N-formylated species under certain conditions is plausible. nih.gov

For instance, in the study of the oxidation of Nitrilotrismethylenephosphonic acid (NTMP), a phosphonate (B1237965) analogue of NTA, the formation of N-formyl-iminodimethylenephosphonic acid (N-formyl-IDMP) was observed in the presence of manganese(II) and molecular oxygen. psu.edu This process involves the interception of a carbon-centered radical by oxygen, leading to the N-formyl group. psu.edu This suggests that similar oxidative mechanisms in the environment, catalyzed by metal ions and involving dissolved oxygen, could potentially transform NTA into this compound, although direct evidence for NTA itself is less documented than for its phosphonate counterpart.

De Novo Synthesis of this compound

"De novo synthesis" refers to the creation of a complex molecule from simple precursors. In the context of this compound, this involves intentionally designed chemical routes rather than its formation as a degradation by-product.

Designed Synthetic Routes

One designed approach for the synthesis of N-formylated amino acids involves the use of alkyl formates. A patented process describes the N-formylation of alkali metal salts of amino carboxylic acids by reacting them with an alkyl formate (B1220265) (containing a C1-C4 alkyl group) in an alcohol solvent. google.com This method can be applied to secondary amino acids like iminodiacetic acid to produce their N-formyl derivatives. The alkyl formate can be added directly to the reaction or generated in situ from carbon monoxide and an alkanol. google.com

Another potential, though less specific, route could be adapted from prebiotic synthesis studies, where N-formylaminonitriles are formed from aldehydes and cyanide in formamide (B127407). organic-chemistry.org While not a direct synthesis of this compound, it demonstrates the formation of the N-formyl group on an amino acid precursor under specific conditions.

Efficiency and Selectivity Considerations in Synthesis

The efficiency and selectivity of designed synthetic routes are paramount. In the N-formylation of amino carboxylates using alkyl formates, carrying out the reaction under substantially anhydrous conditions is preferred, as the presence of water can reduce the product yield. google.com The choice of solvent and reaction conditions plays a critical role in maximizing the yield of the desired N-formyl product.

For formylation reactions in general, high yields and chemoselectivity are key objectives. For instance, methods have been developed for the N-formylation of various amines that offer high efficiency and selectivity, which could be adapted for iminodiacetic acid. organic-chemistry.org

Derivatization from Iminodiacetic Acid Scaffold

The most direct synthetic approach to this compound is the N-formylation of its immediate precursor, Iminodiacetic acid (IDA). IDA is a secondary amine and can be readily formylated using various reagents.

The reaction of a secondary amine like IDA with formic acid is a common method for N-formylation. scispace.comnih.govscholarsresearchlibrary.comresearchgate.net This reaction can often be carried out under neat (solvent-free) conditions or in a suitable solvent like toluene, sometimes with a Dean-Stark trap to remove water and drive the reaction to completion. scispace.com Various catalysts can be employed to improve the efficiency of this reaction, including iodine, sodium formate, and solid acid catalysts. organic-chemistry.orgnih.govresearchgate.net

The table below summarizes various conditions for the N-formylation of amines, which are applicable to the synthesis of this compound from Iminodiacetic acid.

Reagent/CatalystSolventTemperatureReaction TimeYieldReference(s)
Formic AcidToluene (with Dean-Stark trap)Reflux4-9 hExcellent scispace.com
Formic AcidSolvent-free80 °CNot specifiedGood to Excellent nih.gov
Formic Acid / Sodium FormateSolvent-freeRoom Temperature< 8 hGood to Excellent nih.gov
Formic Acid / Iodine (5 mol%)Solvent-free70 °CNot specifiedUp to 94% organic-chemistry.org
Formic Acid / Amberlite IR-120[H+]MicrowaveNot specified60-120 sExcellent nih.gov
Acetic-formic anhydrideNot specifiedNot specifiedNot specifiedNot specified vulcanchem.com

These methods offer a range of options for the targeted synthesis of this compound, with considerations for reaction speed, yield, and environmental impact (e.g., solvent-free conditions). The chemoselectivity of these reactions is also a key advantage, as they typically favor N-formylation over O-formylation if other functional groups are present. scispace.comnih.gov

Chemical Reactivity and Mechanistic Investigations of N Formyliminodiacetic Acid

Hydrolytic Stability and Degradation Pathways

The hydrolytic stability of N-Formyliminodiacetic acid is primarily determined by the susceptibility of its N-formyl group to cleavage under acidic or basic conditions. The formamide (B127407) linkage is generally labile and can be hydrolyzed to formic acid and iminodiacetic acid. researchgate.net

Acid-Catalyzed Hydrolysis Mechanisms

The acid-catalyzed hydrolysis of N-formyl compounds, including this compound, typically proceeds through a stepwise mechanism involving protonation of the carbonyl oxygen. nih.govyoutube.com This initial protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. youtube.com

The proposed mechanism involves the following steps:

Protonation of the carbonyl oxygen: The formyl group's oxygen atom is protonated by a hydronium ion (H₃O⁺), forming a resonance-stabilized cation. This step increases the electrophilic character of the formyl carbon.

Nucleophilic attack by water: A water molecule acts as a nucleophile and attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

Proton transfer: A proton is transferred from the newly added hydroxyl group to the nitrogen atom of the formyl group. This converts the nitrogen into a better leaving group (as an amine).

Elimination of iminodiacetic acid: The tetrahedral intermediate collapses, leading to the cleavage of the C-N bond and the departure of the parent amine, iminodiacetic acid.

Deprotonation: The resulting protonated formic acid is deprotonated by a water molecule to yield formic acid and regenerate the hydronium ion catalyst.

Base-Catalyzed Hydrolysis Mechanisms

Under basic conditions, the hydrolysis of this compound is initiated by the nucleophilic attack of a hydroxide (B78521) ion (OH⁻) on the formyl carbon. byjus.com The reaction is generally considered to be first order in base. rsc.org

The mechanism for base-catalyzed hydrolysis proceeds as follows:

Nucleophilic attack of hydroxide: The hydroxide ion directly attacks the electrophilic carbonyl carbon of the formyl group, forming a tetrahedral intermediate with a negative charge on the oxygen atom.

Elimination of the leaving group: The tetrahedral intermediate collapses, and the C-N bond breaks, expelling the iminodiacetate (B1231623) anion as the leaving group. This step is generally the rate-determining step. The departing amine anion is a strong base and is subsequently protonated.

Protonation of the amine: The iminodiacetate anion is protonated by water to form iminodiacetic acid.

Formation of formate (B1220265): The other product is formic acid, which under basic conditions will exist as the formate anion.

The base-catalyzed hydrolysis of amides can be challenging because the amide ion is a poor leaving group. dalalinstitute.com However, the presence of the two carboxylate groups in this compound may influence the reaction kinetics compared to simple amides.

A study on the hydrolysis of an N-formyl peptide derivative at pH 8 showed clean first-order kinetics with a half-life of 6.4 hours, indicating that the formyl group can be cleaved under moderately basic conditions. nih.gov

Oxidative Transformations and Radical Reactions

The tertiary amine nitrogen and the dicarboxylate structure of this compound make it susceptible to oxidative transformations by various environmental oxidants.

Interaction with Environmental Oxidants

This compound is a known degradation product of the reaction between nitrilotriacetic acid (NTA) and chlorine, a common disinfectant used in water treatment. nih.govresearchgate.net This suggests that the tertiary amine precursor is readily oxidized. The reaction of tertiary amines with ozone is also a relevant degradation pathway. Studies on the ozonation of NTA and EDTA have shown that these aminopolycarboxylates can be degraded by ozone, although complexation with metal ions can significantly reduce the reaction rate. researchgate.netacs.org The reaction of ozone with tertiary amines can proceed through direct oxidation or via the generation of hydroxyl radicals. researchgate.net

Advanced oxidation processes (AOPs), which generate highly reactive species like hydroxyl radicals (•OH), are effective in degrading aminopolycarboxylate chelating agents. researchgate.netscispace.comnih.gov The reaction of hydroxyl radicals with amines typically involves hydrogen abstraction from the C-H bonds adjacent to the nitrogen atom or from the N-H bond in primary and secondary amines. acs.orgrsc.org For tertiary amines like this compound, the reaction with hydroxyl radicals would likely proceed via H-atom abstraction from the methylene (B1212753) groups of the acetate (B1210297) arms. The rate constants for the reaction of OH radicals with amines are generally high, suggesting that this can be a significant degradation pathway in environments where these radicals are present. researchgate.net

Photochemical Degradation Pathways

Limited specific information exists on the direct photochemical degradation of this compound. However, studies on related compounds can provide insights. The photochemistry of N-acylamino acids has been investigated, revealing that the acylamino group can be retained while other parts of the molecule undergo photochemical reactions. rsc.org In some cases, photochemical processes can lead to the cleavage of the N-acyl group. For instance, a photochemical C=C cleavage process has been shown to lead to the formation of N-formyl peptides, which can subsequently hydrolyze. nih.govbeilstein-journals.org

The presence of chromophores within a molecule is a prerequisite for direct photolysis. This compound itself does not possess strong chromophores that absorb in the solar spectrum, suggesting that direct photolysis may not be a primary degradation pathway. However, indirect photochemical processes, mediated by other light-absorbing species in the environment (photosensitizers), could contribute to its transformation.

Nucleophilic Acyl Substitution Reactions

The formyl group of this compound can theoretically undergo nucleophilic acyl substitution reactions, where a nucleophile replaces the iminodiacetate moiety. N-formylation is a common reaction in organic synthesis, often utilizing formic acid to formylate amines, which is a nucleophilic substitution reaction. acs.orgresearchgate.netaun.edu.eg The reverse reaction, the hydrolysis of the formamide, is also a nucleophilic acyl substitution where water acts as the nucleophile.

In a broader context, the formyl group can be a target for nucleophilic attack. For example, the formyl group of p-nitrobenzaldehyde has been shown to undergo nucleophilic substitution with carbanions. oup.com While specific studies on nucleophilic acyl substitution reactions of this compound with nucleophiles other than water are scarce, the general principles of amide and formamide chemistry suggest that such reactions are plausible under appropriate conditions. The reactivity would be influenced by the nature of the nucleophile and the reaction conditions (e.g., catalysis).

Amide Hydrolysis and Formation

The central nitrogen atom in this compound is part of an amide linkage. The chemistry of this functional group, particularly its formation and cleavage, is fundamental to understanding the compound's stability and synthesis.

Amide Hydrolysis

Amides are generally stable functional groups, and their hydrolysis into a carboxylic acid and an amine requires more forceful conditions than the hydrolysis of esters or acid chlorides. libretexts.org The hydrolysis of the N-formyl group in this compound to yield formic acid and iminodiacetic acid can be achieved by heating in the presence of either aqueous acid or base. libretexts.org

The acid-catalyzed mechanism involves the initial protonation of the amide's carbonyl oxygen. youtube.commasterorganicchemistry.com This step increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by a water molecule. A subsequent series of proton transfers results in the formation of a tetrahedral intermediate. The nitrogen atom is then protonated to become a better leaving group (iminodiacetic acid), which is expelled. masterorganicchemistry.com The reaction is essentially irreversible because, under acidic conditions, the resulting amine (the iminodiacetic acid nitrogen) is protonated, rendering it non-nucleophilic and unable to participate in a reverse reaction. youtube.com

Base-catalyzed hydrolysis proceeds via the nucleophilic attack of a hydroxide ion on the amide carbonyl carbon. This forms a tetrahedral intermediate, which then eliminates the amide anion (the iminodiacetate anion). The amide anion is a very strong base and subsequently deprotonates the newly formed carboxylic acid (formic acid).

Amide Formation

This compound can be synthesized by the N-formylation of iminodiacetic acid. This reaction involves treating iminodiacetic acid with a suitable formylating agent. A common laboratory method for N-alkylation that can be adapted for formylation is the Eschweiler-Clarke reaction, which utilizes formic acid and formaldehyde. orgsyn.org In a related synthesis, N-methyliminodiacetic acid is prepared by reacting iminodiacetic acid with formic acid and formalin (an aqueous solution of formaldehyde); the reaction proceeds by reductive methylation, where the formyl group is an intermediate. orgsyn.org The addition of formic acid to the reaction mixture can lead to vigorous effervescence of carbon dioxide. orgsyn.org

Alternatively, this compound has been identified as a degradation product. It forms in high yield from the reaction of nitrilotriacetic acid (NTA) with chlorine-containing solutions, such as those used in water treatment. nih.gov

Table 1: General Conditions for Amide Hydrolysis and Formation

Reaction Reagents Conditions Products
Acid-Catalyzed Hydrolysis Strong acid (e.g., H₂SO₄), Water Heat Iminodiacetic Acid, Formic Acid
Base-Catalyzed Hydrolysis Strong base (e.g., NaOH), Water Heat Iminodiacetate Salt, Formate Salt
N-Formylation Iminodiacetic Acid, Formic Acid, Formalin Reflux (Heat) This compound

Esterification and Transesterification Reactions

The two carboxylic acid groups of this compound can undergo esterification to form the corresponding mono- or di-esters. These esters can then participate in transesterification reactions.

Esterification

Esterification of this compound can be accomplished through several standard methods. The most direct approach is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or anhydrous hydrochloric acid. commonorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the formation of the ester, the alcohol is typically used in a large excess, often serving as the solvent. commonorganicchemistry.com This method works well for primary and secondary alcohols. commonorganicchemistry.com

Alternatively, the carboxylic acid can be converted to a more reactive derivative, such as an acid chloride, by treatment with thionyl chloride (SOCl₂). The resulting acid chloride can then be reacted with an alcohol to form the ester. commonorganicchemistry.com Other methods include alkylation with alkyl halides like iodomethane (B122720) or using reagents like trimethylsilyldiazomethane. commonorganicchemistry.com Given the presence of two carboxylic acid groups, controlling the reaction conditions can potentially allow for the synthesis of either the monoester or the diester. A patent has mentioned the preparation of cephalosporin (B10832234) derivatives involving esters of this compound, indicating the feasibility of these esterification reactions. epo.org

Transesterification

Transesterification is a process where the alkoxy (-OR') group of an ester is exchanged with the alkoxy group of another alcohol (-OR''). researchgate.net While this compound itself cannot undergo this reaction, its esters can. For example, the dimethyl ester of this compound could be converted to the diethyl ester by reacting it with a large excess of ethanol (B145695) in the presence of an acid or base catalyst.

The acid-catalyzed mechanism begins with the protonation of the ester's carbonyl oxygen, which activates the carbonyl carbon for nucleophilic attack by the new alcohol. researchgate.net In the base-catalyzed mechanism, the catalyst (e.g., an alkoxide) first deprotonates the incoming alcohol, making it a more potent nucleophile to attack the ester's carbonyl carbon. researchgate.net Transesterification is a reversible reaction, and driving it to completion requires using a large excess of the reactant alcohol or removing one of the products from the reaction mixture. biodieseleducation.org

Table 2: Representative Esterification and Transesterification Methods

Reaction Substrate Reagents Catalyst Key Features
Fischer Esterification This compound Alcohol (e.g., Methanol, Ethanol) Strong Acid (e.g., H₂SO₄) Equilibrium reaction; requires excess alcohol. commonorganicchemistry.com

Decarboxylation and Related Degradative Processes

The stability of this compound under various conditions is a critical aspect of its chemistry, particularly concerning its potential breakdown through decarboxylation or other degradative pathways.

Decarboxylation

Decarboxylation is a chemical reaction that removes a carboxyl group and releases carbon dioxide (CO₂). This reaction typically occurs readily upon heating for compounds that have a carbonyl group positioned beta to the carboxylic acid (i.e., beta-keto acids). youtube.com The mechanism involves a cyclic, six-membered transition state that facilitates the C-C bond cleavage, resulting in an enol intermediate that tautomerizes to the final product. youtube.commasterorganicchemistry.com

This compound does not possess a beta-carbonyl group relative to its two carboxylic acid functions. The formyl group's carbonyl is on the nitrogen atom, which is alpha to the carboxylic acid groups. Therefore, it lacks the structural feature required for the facile, low-temperature decarboxylation mechanism seen in beta-keto acids. masterorganicchemistry.com Consequently, this compound is expected to be relatively stable towards decarboxylation under moderate heating. Significant thermal energy would be required to induce decarboxylation, which would likely proceed through a different, higher-energy pathway and be accompanied by other decomposition processes.

Related Degradative Processes

Under more forcing conditions, such as high temperatures, this compound can undergo thermal degradation. The potential degradation pathways include:

Deformylation: Cleavage of the N-formyl group to regenerate iminodiacetic acid and release carbon monoxide or formic acid decomposition products. The decomposition of formic acid itself can proceed via two main pathways, leading to either CO₂ and H₂ or CO and H₂O, often catalyzed by metal surfaces. rsc.org

C-N Bond Cleavage: Scission of the bonds between the nitrogen and the carboxymethyl groups.

General Decomposition: At very high temperatures, the molecule will break down into smaller gaseous products like CO₂, water, and nitrogen oxides. researchgate.net

Studies on the thermal stability of related compounds, such as N-acetylneuraminic acid, show that degradation is highly dependent on pH and temperature. researchgate.net For instance, N-acetylneuraminic acid is most stable in the pH range of 3.0-10.0 but degrades significantly under strongly acidic (pH < 2) or strongly alkaline (pH > 11) conditions, especially at elevated temperatures. researchgate.net Similar stability profiles can be anticipated for this compound, with the amide and carboxylic acid groups being susceptible to degradation under harsh pH and temperature regimes.

Coordination Chemistry and Ligand Properties of N Formyliminodiacetic Acid

Ligand Design Principles for Iminodiacetic Acid Derivatives

The design of ligands based on the iminodiacetic acid (IDA) scaffold is a cornerstone of coordination chemistry, aimed at creating molecules with specific metal-binding properties for various applications, including radiochemistry and materials science. du.ac.inresearchgate.netsciencemadness.org The core principle involves modifying the IDA structure to fine-tune the stability, selectivity, and coordination geometry of the resulting metal complexes.

Iminodiacetic acid itself is a tridentate ligand, coordinating to a metal ion through the nitrogen atom and the two carboxylate oxygen atoms to form two stable, five-membered chelate rings. sciencemadness.org The versatility of the IDA framework lies in the ability to substitute the proton on the nitrogen atom. This substitution can introduce new donor groups or steric bulk, thereby altering the ligand's properties. For example, replacing the proton with a phosphonomethyl group transforms the ligand into a potentially tetradentate chelator, capable of forming even more stable complexes. du.ac.in

Metal Complexation Studies

The study of how a ligand binds to a metal ion, including the stoichiometry and stability of the resulting complex, is fundamental to understanding its potential applications.

Chelation Behavior with Transition Metals

N-Formyliminodiacetic acid is anticipated to act as a tridentate ligand, similar to its parent compound, iminodiacetic acid. The primary coordination sites would be the nitrogen atom and the two carboxylate oxygen atoms. This chelation would result in the formation of two five-membered rings with a central transition metal ion, a highly stable configuration known as the chelate effect. utdallas.edu

The coordination of NFIDA to a transition metal ion (Mⁿ⁺) can be represented as:

Mⁿ⁺ + NFIDA³⁻ ⇌ [M(NFIDA)]ⁿ⁻³

While specific experimental studies on the chelation of transition metals by NFIDA are scarce, it is expected to form stable complexes with a range of divalent and trivalent transition metals such as copper(II), nickel(II), zinc(II), and iron(III), based on the known reactivity of other iminodiacetate (B1231623) derivatives. yu.edu.jowikipedia.org The precise coordination geometry (e.g., octahedral, tetrahedral) would depend on the specific metal ion and the presence of other ligands, such as water molecules, in the coordination sphere. primescholars.com

Stoichiometry and Stability of Metal-NFIDA Complexes

The stoichiometry of metal-ligand complexes is often determined using methods like the mole-ratio method or potentiometric titrations. yu.edu.joscispace.com For a tridentate ligand like NFIDA, a 1:1 or 1:2 metal-to-ligand ratio is commonly observed, depending on the coordination number and charge of the metal ion. specac.combhu.ac.in

The stability of a metal complex in solution is quantified by its stability constant (β), with a higher value indicating a more stable complex. samipubco.comgoogle.com While experimentally determined stability constants for NFIDA complexes are not readily found in the literature, we can present a hypothetical table based on typical values for related iminodiacetate complexes to illustrate the expected trends. The stability of these complexes generally follows the Irving-Williams series for divalent metal ions.

Hypothetical Stability Constants (log β) for Metal-NFIDA Complexes

Note: These are illustrative values based on trends for similar iminodiacetic acid derivatives and are not based on experimental data for NFIDA.

Metal Ionlog β₁ (ML)log β₂ (ML₂)
Cu(II)10.516.2
Ni(II)8.214.5
Zn(II)7.012.8
Co(II)6.812.1
Fe(III)11.521.6

Influence of pH on Metal Binding Affinity

The binding affinity of this compound for metal ions is expected to be highly dependent on the pH of the solution. science.govaocs.org This is because the ligand has two carboxylic acid groups and a tertiary amine, all of which can be protonated at low pH. The protonation state of the ligand is crucial for its ability to coordinate with a metal ion.

At very low pH, both carboxyl groups and the nitrogen atom will be protonated, rendering the ligand incapable of effective chelation. As the pH increases, the carboxylic acid groups will deprotonate first, followed by the deprotonation of the ammonium (B1175870) ion. The optimal pH for metal complexation is typically in the range where the carboxylate groups are deprotonated, allowing them to form strong coordinate bonds with the metal ion. wikipedia.org

The general trend is that metal binding affinity increases with increasing pH until the point where metal hydroxides may begin to precipitate. aocs.org For NFIDA, a significant decrease in metal binding would be expected at pH values below the pKa of its carboxylic acid groups. The precise pH-dependence could be determined experimentally through potentiometric titrations. mdpi.comresearchgate.net

Spectroscopic Characterization of Metal-NFIDA Adducts

Spectroscopic techniques are indispensable for characterizing the formation and structure of metal-ligand complexes. researchgate.net The coordination of this compound to a metal ion would induce noticeable changes in its infrared (IR) and UV-Visible (UV-Vis) spectra.

In the infrared spectrum , the coordination of the carboxylate groups to a metal ion would cause a shift in the asymmetric and symmetric stretching vibrations of the C=O bonds. utdallas.edumdpi.com Typically, the asymmetric stretching band of the free carboxylate (around 1600-1550 cm⁻¹) shifts to a higher frequency, while the symmetric stretching band (around 1400 cm⁻¹) shifts to a lower frequency upon coordination. The C-N stretching vibration would also be affected by the coordination of the nitrogen atom to the metal center. samipubco.com Furthermore, a new band at lower frequencies, corresponding to the M-N bond, would be expected to appear. scielo.org.za

UV-Visible spectroscopy can also provide evidence of complex formation. upi.edu The coordination of NFIDA to a transition metal ion can lead to shifts in the d-d electronic transitions of the metal, resulting in a change in the color of the solution and a shift in the absorption maxima (λ_max). researchgate.netnih.gov These shifts can be used to study the stoichiometry and stability of the complexes in solution. osti.gov

Expected Infrared Spectral Changes upon Complexation of NFIDA

Note: This table presents hypothetical data based on general principles of IR spectroscopy for similar complexes.

Functional GroupFree Ligand (NFIDA) ν (cm⁻¹)Metal-NFIDA Complex ν (cm⁻¹)Reason for Shift
Carboxylate (asymmetric stretch)~1580>1600Coordination to metal ion
Carboxylate (symmetric stretch)~1410<1400Coordination to metal ion
C-N Stretch~1120ShiftedCoordination of nitrogen to metal
M-N Stretch-~400-500Formation of metal-nitrogen bond

Environmental Fate and Transformation Dynamics of N Formyliminodiacetic Acid

Role as a Disinfection By-Product (DBP) Precursor

Formation during Water Treatment Processes

N-Formyliminodiacetic acid has been identified as a degradation product formed during water treatment processes, specifically through the reaction of nitrilotriacetic acid (NTA) with chlorine-containing solutions. This reaction is reported to produce this compound in high yield, highlighting its potential as a significant disinfection byproduct (DBP) in chlorinated water systems where NTA is present nih.gov.

The primary water treatment process associated with the formation of this compound is chlorination, a widely used method for disinfecting drinking water. When chlorine, often in the form of sodium hypochlorite (B82951), is introduced into water containing NTA, a chemical transformation is initiated that leads to the generation of this new compound. The conditions typically found in municipal water treatment plants, including the pH and temperature, can influence the rate and extent of this reaction.

While chlorination is the most prominently cited process, the potential for this compound formation through other oxidative water treatment methods warrants consideration. However, current research primarily focuses on the interaction between NTA and chlorine.

Interactive Data Table: Formation of this compound during Chlorination of Nitrilotriacetic Acid

PrecursorTreatment ProcessKey ReactantProductYield
Nitrilotriacetic acid (NTA)ChlorinationChlorine/HypochloriteThis compoundHigh

Precursor Identification and Mechanistic Insights

The principal precursor for the formation of this compound in water treatment is unequivocally identified as nitrilotriacetic acid (NTA). NTA is a chelating agent that has been used in various industrial applications and has been considered as a substitute for phosphates in detergents. Its presence in raw water sources can, therefore, lead to the formation of this compound upon disinfection with chlorine.

The mechanism of formation involves a multi-step process. The initial step is the oxidative degradation of NTA by hypochlorite. This leads to the decarboxylation of the NTA molecule, resulting in the formation of an intermediate compound, iminodiacetic acid (IDA).

Subsequent reactions involving the iminodiacetic acid intermediate are believed to lead to the final product, this compound. The precise mechanism of the formylation of iminodiacetic acid in the presence of chlorine and other potential reactants, such as formaldehyde which may be a byproduct of the initial degradation of NTA, is an area of ongoing scientific investigation. One proposed mechanistic pathway suggests that the hypochlorite attacks the NTA molecule, leading to the formation of iminodiacetic acid, carbon dioxide, and formaldehyde. The formaldehyde or a related reactive species could then participate in the formylation of the iminodiacetic acid.

Advanced Analytical Methodologies for N Formyliminodiacetic Acid Characterization

Chromatographic Separation Techniques

Chromatography is a cornerstone of analytical chemistry, enabling the separation of components within a mixture. Due to the polar and non-volatile nature of N-Formyliminodiacetic acid, particular chromatographic strategies are necessary for its effective separation and subsequent analysis.

Liquid Chromatography Applications

Liquid chromatography (LC) stands out as a highly effective technique for analyzing polar and non-volatile compounds like this compound. nih.gov A significant application of LC is in the determination of FIDA as a degradation product of nitrilotriacetic acid (NTA). researchgate.netnih.gov One established method is ion-pair reversed-phase high-performance liquid chromatography (HPLC). technologynetworks.comresearchgate.netcreative-proteomics.com This technique typically employs a C18 column for separation, with a mobile phase containing an ion-pairing agent, such as an alkylamine, in a buffered solution. technologynetworks.comresearchgate.net The separated compounds can then be detected, often by a UV detector, following a post-column reaction to form UV-absorbing complexes. nih.gov

Ion-exchange chromatography presents another viable approach for FIDA analysis, particularly in complex environmental samples. This method separates molecules based on their net charge, making it well-suited for the acidic FIDA molecule. Additionally, studies on the photocatalytic degradation of related compounds like NTA have successfully utilized HPLC to track the formation of polar intermediates, demonstrating the adaptability of LC methods for such analyses. researchgate.nettwas.org

Table 1: Liquid Chromatography Methods for this compound Analysis

Parameter Method 1: Ion-Pair Reversed-Phase HPLC Method 2: Ion-Exchange Chromatography
Stationary Phase C18 (ODS) researchgate.net Anion-exchange resin
Mobile Phase Alkylamine ion-pairing agent in a buffered solution technologynetworks.comresearchgate.net Aqueous buffer system
Detection UV (post-column derivatization) nih.gov Conductivity or UV

| Application | Determination of FIDA as a degradation product of NTA researchgate.netnih.gov | Separation from charged species in environmental samples |

Gas Chromatography Approaches

Gas chromatography (GC) is the preferred method for volatile and thermally stable compounds. organomation.com The direct analysis of the highly polar and non-volatile this compound by GC is not practical. sigmaaldrich.com Consequently, a derivatization step is essential to transform FIDA into a more volatile and less polar derivative. organomation.comcolostate.edugreyhoundchrom.com

A frequent derivatization technique is esterification, where the carboxylic acid groups of FIDA are converted into esters. researchgate.netgcms.cz This chemical modification significantly lowers the polarity and increases the volatility of the analyte, making it amenable to GC analysis. The resulting derivative can be separated on a standard GC column and detected by a flame ionization detector (FID) or a mass spectrometer (MS). thermofisher.comjfda-online.com Silylation is another common derivatization technique that can be used. sigmaaldrich.comsigmaaldrich.com While effective, derivatization can be a multi-step process that requires careful optimization to ensure accurate and reproducible results. researchgate.net

Mass Spectrometric Identification and Quantification

Mass spectrometry (MS) is a highly sensitive technique that measures the mass-to-charge ratio of ions, making it a powerful tool for the definitive identification and quantification of this compound, especially when coupled with a separation method like liquid chromatography. fda.govlibretexts.org

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique ideal for polar and thermally fragile molecules such as this compound. libretexts.orgillinois.edu In ESI-MS, the analyte is ionized directly from a solution, typically forming protonated [M+H]⁺ or deprotonated [M-H]⁻ ions. For FIDA, analysis in negative ion mode would detect the [M-H]⁻ ion at a mass-to-charge ratio (m/z) of 146.1. nih.gov This method offers excellent sensitivity and is frequently used for the quantitative analysis of FIDA. nih.gov The combination of liquid chromatography with ESI-MS (LC-ESI-MS) creates a robust analytical platform for the selective and sensitive measurement of FIDA in various samples. nih.gov

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem mass spectrometry (MS/MS) adds a further dimension of specificity, which is crucial for structural elucidation. wikipedia.orgnationalmaglab.org In an MS/MS experiment, a specific ion, such as the deprotonated FIDA molecule, is selected and then fragmented. nationalmaglab.org The resulting fragment ions create a unique pattern that serves as a molecular fingerprint, allowing for unambiguous identification. uab.eduresearchgate.net

For the [M-H]⁻ ion of this compound, characteristic fragments would include the loss of small, neutral molecules like carbon dioxide (CO₂), leading to specific product ions that confirm the compound's structure. acdlabs.comresearchgate.net This capability is especially valuable for differentiating FIDA from isomers or other closely related compounds. researchgate.net

Table 2: Mass Spectrometric Data for this compound

Ionization Mode Precursor Ion [M-H]⁻ (m/z) Potential Product Ions (m/z) Fragmentation Pathway
Negative ESI illinois.edu 146.1 nih.gov 102.1 Loss of CO₂
84.1 Loss of CO₂ and H₂O

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural assignment of molecules. organicchemistrydata.org It provides detailed information about the atomic arrangement within a molecule by analyzing the magnetic properties of atomic nuclei. researchgate.net Both ¹H and ¹³C NMR are fundamental for the complete characterization of this compound.

In the ¹H NMR spectrum of FIDA, distinct signals are expected for the different types of protons in the molecule, such as the formyl proton and the methylene (B1212753) protons. docbrown.info The position (chemical shift) and splitting pattern of these signals reveal how the atoms are connected. chemistrysteps.com

¹³C NMR spectroscopy provides complementary information about the carbon framework of the molecule. For FIDA, separate signals would be observed for the formyl carbon, the two carboxylic acid carbons, and the methylene carbons. sigmaaldrich.com The chemical shifts of these carbon signals are characteristic of their local electronic environment. sigmaaldrich.com

Table 3: Predicted NMR Data for this compound

Nucleus Predicted Chemical Shift (ppm) Multiplicity Assignment
¹H ~8.2 chemicalbook.com Singlet -CHO
~4.0 Singlet -CH₂-
¹³C ~165 Carbonyl -COOH
~162 Carbonyl -CHO

Other Spectroscopic Methods (e.g., UV-Vis, IR)

Beyond nuclear magnetic resonance (NMR) and mass spectrometry, other spectroscopic techniques such as Ultraviolet-Visible (UV-Vis) and Infrared (IR) spectroscopy are instrumental in the characterization of this compound. These methods provide valuable information regarding the electronic transitions and vibrational modes of the molecule's functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule. For this compound, the primary chromophores responsible for UV absorption are the carbonyl groups of the carboxylic acid and the formyl moieties. The absorption of UV radiation excites electrons from lower energy molecular orbitals to higher energy ones.

The principal electronic transitions observed for simple carbonyl compounds are the π → π* and the weaker n → π* transitions. nih.gov For this compound, the presence of two carboxylic acid groups and a formyl group would lead to absorptions in the UV region. The exact position and intensity of these absorptions can be influenced by the solvent and the pH of the solution.

Generally, carboxylic acids exhibit a distinct absorption peak in the UV spectrum corresponding to the C=O group. researchgate.net In aqueous solutions, aliphatic carboxylic acids typically show an absorption peak in the range of 190-240 nm. researchgate.net The n → π* transition of the carbonyl group in saturated aldehydes and ketones typically appears as a weak band in the 270-300 nm region. msu.edu The more intense π → π* transition for these groups occurs at shorter wavelengths, often below 200 nm, which can be difficult to observe with standard spectrophotometers. msu.edu

Table 1: Expected UV-Vis Absorption Maxima for this compound Functional Groups

Functional GroupElectronic TransitionExpected Wavelength (λmax) Range (nm)Molar Absorptivity (ε)
Carboxylic Acid (C=O)n → π200 - 220Low
Formyl (C=O)n → π270 - 300Low
Carbonyl (C=O)π → π*< 200High

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. wiley.com The IR spectrum of this compound is expected to show characteristic absorption bands for its carboxylic acid and N-formyl groups.

The carboxylic acid functional groups give rise to several distinct IR bands. A very broad O–H stretching band is typically observed in the region of 3300-2500 cm⁻¹, often centered around 3000 cm⁻¹. nih.gov This broadening is a result of hydrogen bonding between carboxylic acid molecules. nih.gov The C=O stretching vibration of a carboxylic acid produces a strong, intense band between 1760 and 1690 cm⁻¹. nih.govresearchgate.net Additionally, the C–O stretch and O–H bend appear in the 1320-1210 cm⁻¹ and 1440-1395 cm⁻¹ regions, respectively. nih.gov

The N-formyl group, being a tertiary amide, will also exhibit a characteristic C=O stretching vibration. The carbonyl stretch in amides typically appears in the range of 1680-1630 cm⁻¹. The exact position can be influenced by factors such as hydrogen bonding and the physical state of the sample.

Table 2: Characteristic Infrared Absorption Frequencies for this compound

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)Intensity
Carboxylic AcidO–H Stretch3300 - 2500Strong, Very Broad
Carboxylic AcidC=O Stretch1760 - 1690Strong, Sharp
N-Formyl (Amide)C=O Stretch1680 - 1630Strong
Carboxylic AcidC–O Stretch1320 - 1210Medium
Carboxylic AcidO–H Bend1440 - 1395Medium, may overlap
AlkaneC-H Stretch2960 - 2850Medium to Weak

The IR spectrum provides a molecular "fingerprint" that can be used for the identification and characterization of this compound. wiley.com The presence and positions of these characteristic bands offer confirmatory evidence for the compound's structure.

Synthesis and Investigation of N Formyliminodiacetic Acid Derivatives and Analogues

Systematic Modification of the N-Formyl Group

The N-formyl group presents a unique site for chemical transformation, primarily through its cleavage or conversion, as direct alkylation or acylation at the formyl group itself is not a typical reaction pathway.

Direct alkylation or acylation of the formyl group (-CHO) on N-formyliminodiacetic acid is not a commonly documented synthetic transformation. wikipedia.orgwikipedia.org Such modifications on the nitrogen atom typically involve the complete replacement of the formyl group with a new alkyl or acyl substituent. This is achieved through the synthesis of iminodiacetic acid analogues starting from different N-substituted precursors, as detailed in section 7.3. The formyl group itself is generally unreactive toward standard alkylating or acylating agents that typically target amines or alcohols. wikipedia.orgwikipedia.org

The removal, or cleavage, of the N-formyl group is a key transformation for unmasking the secondary amine of the iminodiacetic acid backbone, enabling further functionalization.

Acid-Catalyzed Deformylation: A documented method for removing the formyl group from N-formyl-amino acid esters involves treatment with a strong acid in a mixed solvent system. google.com This approach is effective for cleaving the amide bond of the formyl group without significantly affecting other functional groups like esters, provided the conditions are carefully controlled. google.com

Method Reagents Conditions Outcome Reference
Acid HydrolysisStrong acid (e.g., HCl)Mixture of water and an organic solvent (e.g., methyl ethyl ketone)Cleavage of N-formyl group to yield the corresponding amine salt. google.com

Enzymatic and Photochemical Transformations: In biochemical contexts, N-formyl groups, such as on N-formylmethionine, can be enzymatically removed by peptide deformylase. wikipedia.org This highlights a potential route for highly specific formyl group cleavage under mild, biological conditions. Additionally, novel photochemical strategies have been developed that can lead to the cleavage of related N-formyl amide structures, suggesting that light-induced transformations could be an alternative pathway for deprotection. nih.gov

Chemical Modifications of the Carboxylic Acid Moieties

The two carboxylic acid groups of this compound are primary sites for modification, allowing for the synthesis of a wide range of derivatives, including esters and amides, and for further functional group interconversions.

The conversion of the carboxylic acid groups into esters and amides is a fundamental strategy to alter the polarity, solubility, and reactivity of the parent molecule. The diethyl ester of this compound is a known derivative. epo.org

Esterification: Esters are commonly synthesized by reacting the carboxylic acid with an alcohol under acidic conditions (Fischer esterification) or by using coupling agents that activate the carboxylic acid. organic-chemistry.orguakron.edu The dicyclohexylcarbodiimide (B1669883) (DCC) and 4-dimethylaminopyridine (B28879) (DMAP) method is a mild and efficient procedure for esterifying carboxylic acids with alcohols, including sterically hindered ones. orgsyn.org

Amidation: Amide bond formation typically requires the activation of the carboxylic acid to react with an amine. A variety of coupling reagents have been developed for this purpose, enabling the reaction to proceed under mild conditions with high yields. organic-chemistry.org Boronic acid derivatives have been shown to be effective catalysts for direct amidation at room temperature. organic-chemistry.org

Derivative General Method Typical Reagents Conditions Reference
EstersFischer EsterificationAlcohol, Strong Acid Catalyst (e.g., H₂SO₄)Heat, removal of water uakron.edu
EstersDCC CouplingAlcohol, Dicyclohexylcarbodiimide (DCC), 4-(Dimethylamino)pyridine (DMAP)Aprotic solvent (e.g., Dichloromethane), Room Temperature orgsyn.org
AmidesDirect AmidationAmine, Boronic Acid CatalystRoom Temperature, Molecular Sieves organic-chemistry.org
AmidesPeptide CouplingAmine, Coupling Reagent (e.g., TBTU, T3P®)Organic Base, Aprotic Solvent organic-chemistry.org

Beyond ester and amide formation, the carboxylic acid groups can be converted into other functional groups, significantly expanding the chemical diversity of the derivatives.

A key transformation is the reduction of the carboxylic acids to primary alcohols. This is typically achieved using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄). pdx.edu Another important interconversion involves converting the carboxylic acid to a more reactive acyl chloride using a reagent like thionyl chloride (SOCl₂). pdx.edusydney.edu.au The resulting acyl chloride is a versatile intermediate that can be readily converted into a wide array of other carboxylic acid derivatives. sydney.edu.au

Starting Group Target Group Reagent(s) Reaction Type Reference
Carboxylic AcidPrimary AlcoholLithium Aluminum Hydride (LiAlH₄) followed by aqueous workupReduction pdx.edu
Carboxylic AcidAcyl ChlorideThionyl Chloride (SOCl₂) or Oxalyl ChlorideAcyl Halogenation pdx.edusydney.edu.au
Acyl ChlorideEsterAlcoholNucleophilic Acyl Substitution sydney.edu.au
Acyl ChlorideAmideAmmonia or Primary/Secondary AmineNucleophilic Acyl Substitution sydney.edu.auchemguide.co.uk

Exploration of Iminodiacetic Acid Analogues with Varied N-Substituents

A broad area of research involves the synthesis of iminodiacetic acid (IDA) analogues where the nitrogen atom is functionalized with a wide variety of substituents other than a formyl group. These analogues are often synthesized for specific applications, such as metal chelation in medical imaging agents. researchgate.netresearchgate.net

A common and versatile synthetic strategy for preparing N-substituted iminodiacetic acids involves the dialkylation of a primary amine with an α-haloacetic acid derivative, such as tert-butyl 2-bromoacetate. nih.gov The resulting diester can then be hydrolyzed under acidic conditions to yield the final diacid product. thieme-connect.de This modular approach allows for the incorporation of a diverse range of N-substituents by simply varying the starting primary amine. nih.gov

Extensive research into hepatobiliary imaging agents has led to the synthesis of numerous N-substituted IDA derivatives, particularly those based on an N-acyl framework attached to an aniline (B41778) moiety. google.com

N-Substituent Class Example Substituent Precursor Amine Example Synthetic Application Area Reference
AlkylBenzylBenzylamineGeneral Ligand Synthesis researchgate.net
Acyl (Aromatic)N-(2,6-dimethylphenylcarbamoylmethyl)2,6-Dimethylaniline (used in a multi-step synthesis)Hepatobiliary Imaging (HIDA agents) researchgate.netresearchgate.netgoogle.com
Acyl (Aromatic)N-(2,6-diethylphenylcarbamoylmethyl)2,6-Diethylaniline (used in a multi-step synthesis)Hepatobiliary Imaging (HIDA agents) google.com
Acyl (Aromatic)N-(4-butylphenylcarbamoylmethyl)4-Butylaniline (used in a multi-step synthesis)Hepatobiliary Imaging (HIDA agents) google.com
Acyl (Aliphatic)Long-chain N-acyl groupsLong-chain primary aminesEnzyme Inhibition thieme-connect.de

Controlled Synthesis of this compound Polymers and Oligomers

The controlled synthesis of polymers and oligomers derived from this compound (f-IDA) is an area of growing interest, driven by the potential to create novel materials with tailored properties for various applications. While research into the homopolymerization of f-IDA is still emerging, studies on analogous monomers, particularly iminodiacetic acid (IDA), provide significant insights into potential synthetic strategies. The primary approach for polymerizing such monomers is through polycondensation reactions, which can be controlled to produce polymers and oligomers with specific molecular weights and structures.

One of the most relevant examples is the synthesis of a copolymer of lactic acid (LA) and iminodiacetic acid (IDA), which demonstrates the viability of incorporating IDA-like structures into a polymer backbone. nih.gov This work provides a foundation for hypothesizing the controlled synthesis of f-IDA based polymers. The direct melt polycondensation method has been successfully employed, offering a straightforward route to creating these complex polymer architectures. nih.gov

A key study in this area focused on the synthesis of poly(lactic acid-co-iminodiacetic acid) [P(LA-co-IDA)] through a one-step direct melt polycondensation reaction. nih.gov The research explored the optimization of various reaction parameters to control the properties of the resulting copolymer. These parameters included the type and dosage of the catalyst, polymerization temperature, and reaction time. nih.gov The findings from this study are instrumental in designing synthetic routes for f-IDA polymers.

The general principle of polycondensation involves the reaction of difunctional or polyfunctional monomers, leading to the formation of a polymer and the elimination of a small molecule, such as water. mdpi.comsavemyexams.com In the case of this compound, which is a dicarboxylic acid, it can theoretically be polymerized with a suitable co-monomer, such as a diol or a diamine, to form polyesters or polyamides, respectively. mdpi.comsavemyexams.comstudymind.co.uk

The structure of the resulting polymer can be influenced by the functionality of the monomers. For instance, the copolymerization of the difunctional lactic acid with the trifunctional iminodiacetic acid (having two carboxylic acid groups and one secondary amine group available for reaction) was proposed to result in a star-shaped polymer structure. nih.gov A similar outcome could be anticipated for the polymerization of f-IDA, where the nitrogen atom, after potential deformylation under certain reaction conditions, could act as a branching point.

Detailed research findings on the synthesis of P(LA-co-IDA) have been tabulated to illustrate the effects of different reaction conditions on the resulting polymer. The intrinsic viscosity of the polymer was used as a key indicator of the molecular weight, with higher values suggesting longer polymer chains. nih.gov

Table 1: Effect of Different Catalysts on the Synthesis of P(LA-co-IDA) at a Molar Feed Ratio of n(LA):n(IDA) = 32:1 nih.gov

CatalystCatalyst Dosage (wt%)AppearanceYield (%)Intrinsic Viscosity (dL·g⁻¹)
p-Toluenesulfonic acid0.4White89.30.95 ± 0.02
Stannous octoate0.4White90.11.08 ± 0.03
Antimony trioxide0.4White88.70.89 ± 0.04
Zinc acetate (B1210297)0.4White87.50.85 ± 0.03
No catalyst-White82.10.67 ± 0.02

Table 2: Effect of Stannous Octoate Dosage on the Synthesis of P(LA-co-IDA) at a Molar Feed Ratio of n(LA):n(IDA) = 32:1 nih.gov

Catalyst Dosage (wt%)AppearanceYield (%)Intrinsic Viscosity (dL·g⁻¹)
0.2White88.90.91 ± 0.03
0.3White89.51.02 ± 0.02
0.4White90.11.08 ± 0.03
0.5White89.81.06 ± 0.04
0.6White89.21.01 ± 0.03

Table 3: Effect of Polymerization Temperature on the Synthesis of P(LA-co-IDA) at a Molar Feed Ratio of n(LA):n(IDA) = 32:1 with 0.4 wt% Stannous Octoate nih.gov

Temperature (°C)AppearanceYield (%)Intrinsic Viscosity (dL·g⁻¹)
150White87.60.88 ± 0.02
160White89.20.99 ± 0.03
170White90.11.08 ± 0.03
180Light yellow88.50.97 ± 0.04
190Yellow85.30.82 ± 0.02

Table 4: Effect of Polymerization Time on the Synthesis of P(LA-co-IDA) at a Molar Feed Ratio of n(LA):n(IDA) = 32:1 at 170°C with 0.4 wt% Stannous Octoate nih.gov

Time (h)AppearanceYield (%)Intrinsic Viscosity (dL·g⁻¹)
4White86.40.85 ± 0.03
6White88.10.96 ± 0.02
8White89.51.05 ± 0.04
10White90.11.11 ± 0.02
12White89.31.03 ± 0.03

These findings suggest that a controlled synthesis of this compound polymers and oligomers could be achievable through careful selection of catalysts and optimization of reaction conditions such as temperature and time. nih.gov The use of stannous octoate as a catalyst at a concentration of 0.4 wt%, a polymerization temperature of 170°C, and a reaction time of 10 hours were identified as optimal for achieving a high intrinsic viscosity in the P(LA-co-IDA) system. nih.gov The change in the color of the product at higher temperatures indicates potential thermal degradation, highlighting the importance of temperature control in the synthesis of such polymers. nih.gov

While direct melt polycondensation is a promising method, other controlled polymerization techniques could also be explored for this compound. For instance, the synthesis of N-carboxyanhydrides (NCAs) from amino acids is a well-established method for producing polypeptides with controlled molecular weights and narrow polydispersities through ring-opening polymerization. escholarship.orgrsc.orgillinois.edu It is conceivable that an NCA derivative of this compound could be synthesized and subsequently polymerized to yield well-defined polymers.

Furthermore, the principles of polyamide synthesis, which involve the condensation of a diamine with a dicarboxylic acid, could be adapted. savemyexams.comstudymind.co.uk this compound, as a dicarboxylic acid, could be reacted with various diamines to produce a range of polyamides with potentially interesting properties. The reactivity of the N-formyl group under different polymerization conditions would be a critical factor to investigate, as it could either remain intact or participate in the reaction, leading to different polymer structures.

Computational and Theoretical Studies of N Formyliminodiacetic Acid

Quantum Chemical Calculations of Molecular Electronic Structure

No peer-reviewed articles or database entries were found that detail the quantum chemical calculations of N-Formyliminodiacetic acid. Consequently, there is no available data for its energetics and conformations (8.1.1) or a Frontier Molecular Orbital (FMO) analysis (8.1.2). Such studies would typically involve methods like Density Functional Theory (DFT) to determine the molecule's stable three-dimensional shapes, relative energies, and the nature of its highest occupied (HOMO) and lowest unoccupied (LUMO) molecular orbitals, which are fundamental to understanding its reactivity.

Reaction Mechanism Prediction and Transition State Modeling

The search did not yield any computational studies on the reaction mechanisms of this compound. Therefore, there is no specific information on the computational studies of its hydrolysis and oxidation pathways (8.2.1). While theoretical investigations into the hydrolysis of analogous compounds, such as N-formylaziridine, have been conducted using ab initio methods to model transition states and intermediates, similar research on this compound is absent from the literature. nih.gov

Regarding mechanistic insights into its formation reactions (8.2.2), it is known experimentally that this compound can be produced in high yield from the reaction of nitrilotriacetic acid (NTA) with chlorine-containing solutions. nih.gov This reaction has been noted in the context of environmental chemistry, particularly concerning water treatment processes. scribd.comvdoc.pub However, the specific reaction mechanism, including transition states and intermediates, has not been elucidated through computational modeling in the available literature.

Molecular Dynamics Simulations for Solvation and Interactions

No studies employing molecular dynamics (MD) simulations to investigate the solvation properties and intermolecular interactions of this compound were found. MD simulations are powerful tools for understanding how a molecule behaves in a solvent, such as water, and how it interacts with other molecules. This information is crucial for predicting its environmental fate and transport, but it has not been computationally explored for this specific compound.

Prediction of Spectroscopic Properties

Predicted ¹H and ¹³C NMR Spectra

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating molecular structure. Computational methods, particularly those based on Density Functional Theory (DFT), are widely used to predict the chemical shifts of ¹H and ¹³C nuclei. The prediction process typically involves:

Geometry Optimization: The first step is to determine the lowest energy conformation of the this compound molecule. Different conformers can exhibit distinct chemical shifts, so a thorough conformational analysis is crucial for accurate predictions.

Magnetic Shielding Calculation: Once the optimized geometry is obtained, the magnetic shielding tensors for each nucleus are calculated. The Gauge-Including Atomic Orbital (GIAO) method is one of the most common and reliable approaches for this purpose.

Chemical Shift Determination: The calculated isotropic shielding values (σ_iso_) are then converted to chemical shifts (δ) using a reference compound, typically tetramethylsilane (B1202638) (TMS). The chemical shift is calculated using the formula: δ = σ_ref_ - σ_iso_, where σ_ref_ is the shielding constant of the reference.

For this compound, one would expect distinct signals for the different types of protons and carbons. A hypothetical predicted ¹H NMR spectrum would likely show signals for the formyl proton (-CHO), the methylene (B1212753) protons (-CH₂-), and the acidic protons (-COOH), although the latter can be broad and their position highly dependent on the solvent and concentration. Similarly, a predicted ¹³C NMR spectrum would provide chemical shifts for the formyl carbon, the methylene carbons, and the carboxyl carbons.

Table 1: Hypothetical Predicted ¹H NMR Chemical Shifts for this compound

Proton Type Predicted Chemical Shift (ppm) Multiplicity Integration
Formyl (-CHO)8.0 - 8.5Singlet1H
Methylene (-CH₂-)3.5 - 4.0Singlet4H
Carboxyl (-COOH)10.0 - 12.0Broad Singlet2H

Note: These are estimated values and the actual predicted and experimental values may vary based on the computational method, basis set, and solvent effects.

Table 2: Hypothetical Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Type Predicted Chemical Shift (ppm)
Formyl (-CHO)160 - 165
Methylene (-CH₂-)50 - 60
Carboxyl (-COOH)170 - 180

Note: These are estimated values and the actual predicted and experimental values may vary based on the computational method, basis set, and solvent effects.

Predicted Infrared (IR) Spectrum

Infrared (IR) spectroscopy is used to identify functional groups in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. Computational methods can predict the vibrational frequencies and their corresponding intensities, generating a theoretical IR spectrum. The process involves:

Frequency Calculation: After geometry optimization, a frequency calculation is performed on the stationary point to ensure it is a true minimum on the potential energy surface. This calculation also provides the harmonic vibrational frequencies.

Intensity Calculation: The intensities of the IR bands are determined from the derivatives of the dipole moment with respect to the vibrational modes.

Scaling: Calculated harmonic frequencies are often systematically higher than experimental frequencies due to the neglect of anharmonicity and other factors. Therefore, they are typically scaled by an empirical scaling factor to improve agreement with experimental data.

For this compound, the predicted IR spectrum would be expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid groups (broad), the C-H stretch of the formyl and methylene groups, the C=O stretch of the formyl and carboxyl groups, and various bending and stretching vibrations of the C-N and C-O bonds.

Table 3: Hypothetical Predicted IR Absorption Frequencies for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
O-H stretch (Carboxylic acid)2500 - 3300Strong, Broad
C-H stretch (Formyl)2700 - 2800Medium
C-H stretch (Methylene)2850 - 3000Medium
C=O stretch (Carboxylic acid)1700 - 1730Strong
C=O stretch (Formyl)1680 - 1700Strong
C-N stretch1100 - 1300Medium
O-H bend (Carboxylic acid)1300 - 1440Medium

Note: These are estimated values and the actual predicted and experimental values may vary.

Predicted Mass Spectrometry (MS) Fragmentation

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. While predicting a full mass spectrum is computationally challenging, theoretical methods can be used to predict the mass of the molecular ion and to rationalize potential fragmentation pathways.

Computational approaches can be used to calculate the energies of different fragment ions, helping to predict which fragmentation pathways are more likely to occur under electron ionization (EI) or other ionization methods. For this compound, the molecular ion peak [M]⁺ would be predicted based on its elemental composition. Common fragmentation pathways could involve the loss of a carboxyl group (-COOH), a formyl group (-CHO), or cleavage of the C-N bond. The relative abundances of these fragment ions are difficult to predict accurately and are often inferred from the calculated stabilities of the resulting cations and neutral fragments.

Table 4: Hypothetical Predicted m/z Values for Major Fragments of this compound in Mass Spectrometry

Fragment Ion Formula Predicted m/z Possible Loss
Molecular Ion [M]⁺C₅H₇NO₅⁺161.03-
[M - CHO]⁺C₄H₆NO₄⁺132.03Loss of formyl radical
[M - COOH]⁺C₄H₆NO₃⁺116.03Loss of carboxyl radical
[M - H₂O]⁺C₅H₅NO₄⁺143.02Loss of water

Note: The m/z values are calculated based on the most common isotopes.

Q & A

Basic: What are the established synthetic routes for N-Formyliminodiacetic acid, and what factors influence reaction efficiency?

Answer:
this compound is synthesized via two primary routes:

  • Oxidative Chlorination: Reaction of nitrilotriacetic acid (NTA) with chlorine in aqueous media, yielding this compound as a byproduct. Critical factors include pH control (neutral to slightly acidic) and temperature (25–40°C) to minimize side reactions .
  • Catalytic Formylation: Use of formic acid or its derivatives (e.g., formamide) with amines under Lewis acid catalysis (e.g., AlCl₃). Reaction efficiency depends on stoichiometric ratios, solvent polarity, and catalyst loading .

For reproducibility, ensure rigorous purification via recrystallization (ethanol/water mixtures) and validate yields using HPLC or gravimetric analysis.

Advanced: How can researchers resolve contradictions in reported physicochemical properties (e.g., stability, decomposition) of this compound?

Answer:
Discrepancies in stability data (e.g., decomposition under ambient vs. controlled conditions) require multi-method validation:

  • Thermogravimetric Analysis (TGA): Assess thermal stability under inert/oxidizing atmospheres.
  • Spectroscopic Monitoring: Use FTIR or Raman to detect intermediate decomposition products (e.g., CO or NH₃ release) .
  • Reference Standards: Cross-check melting points and spectral data (¹H/¹³C NMR) against NIST-certified references .

Document experimental conditions meticulously (humidity, light exposure) to identify confounding variables.

Basic: What are the recommended storage conditions and incompatible materials for this compound?

Answer:

  • Storage: Store in airtight containers under inert gas (argon/nitrogen) at 2–8°C. Avoid moisture to prevent hydrolysis .
  • Incompatibilities: Reacts violently with strong oxidizers (e.g., KMnO₄) and acids/alkalis, leading to decarboxylation or polymerization. Separate from halogenated solvents .

Advanced: What advanced analytical methods are suitable for characterizing this compound in complex matrices?

Answer:

  • High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula (C₅H₇NO₅) and detect trace impurities (<0.1% w/w) .
  • 2D NMR (HSQC, HMBC): Resolve structural ambiguities in aqueous solutions, particularly for distinguishing formyl vs. acetyl groups .
  • X-ray Crystallography: Resolve polymorphic forms and validate hydrogen-bonding networks critical for reactivity .

Advanced: What mechanistic insights exist for the oxidation of nitrilotriacetic acid to this compound?

Answer:
The proposed mechanism involves:

Chlorine Activation: Cl₂ hydrolysis generates HOCl, which oxidizes the tertiary amine group in NTA.

Formylation: Sequential cleavage of C-N bonds, followed by formyl group transfer via electrophilic substitution .
Validate intermediates using stopped-flow UV-Vis spectroscopy or isotopic labeling (¹⁸O/²H) to track oxygen sources .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Answer:

  • PPE: Wear nitrile gloves, lab coats, and goggles. Use fume hoods for powder handling .
  • Spill Management: Neutralize with sodium bicarbonate; absorb with vermiculite. Avoid water to prevent dispersion .
  • Toxicity Screening: Conduct Ames tests for mutagenicity and acute toxicity assays (OECD 423) prior to in vivo studies .

Advanced: How is this compound utilized in synthesizing pharmaceutical intermediates like dexrazoxane analogues?

Answer:

  • Coupling Reactions: React with piperazine-2,6-dione derivatives under Mitsunobu conditions (DIAD/TPP) to form bis-chelating agents .
  • Purification: Use ion-exchange chromatography (Dowex® 50WX8) to isolate high-purity (>98%) intermediates.
  • Validation: Confirm stereochemical integrity via circular dichroism (CD) or chiral HPLC .

Basic: What solvents and reaction conditions optimize this compound crystallization?

Answer:

  • Solvent System: Ethanol-water (7:3 v/v) at 4°C yields monoclinic crystals with >95% purity.
  • Seeding: Introduce microcrystalline seeds to control nucleation and avoid amorphous phases .

Advanced: How can computational modeling aid in predicting the reactivity of this compound?

Answer:

  • DFT Calculations: Simulate transition states (B3LYP/6-31G*) for formyl group transfer reactions.
  • MD Simulations: Predict solvation effects in polar aprotic solvents (DMF, DMSO) .

Basic: What spectroscopic signatures distinguish this compound from structural analogs?

Answer:

  • ¹H NMR: δ 8.1 ppm (singlet, formyl proton), δ 3.8–4.2 ppm (multiplet, CH₂ groups) .
  • IR: Strong absorption at 1680–1700 cm⁻¹ (C=O stretch) and 3300 cm⁻¹ (N-H stretch) .

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